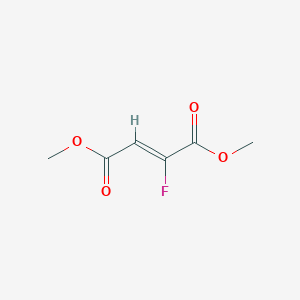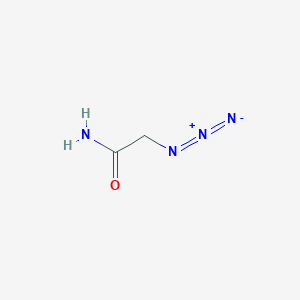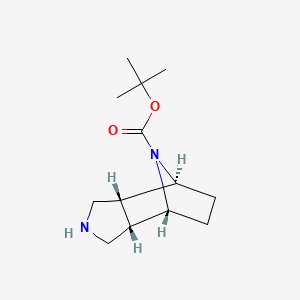
2-Butensäure, 2-Fluor-, Dimethylester, (Z)-
Übersicht
Beschreibung
2-Butenedioic acid, 2-fluoro-, dimethyl ester, (Z)-: is an organic compound with the molecular formula C6H7FO4 It is a derivative of maleic acid where one of the hydrogen atoms is replaced by a fluorine atom, and the carboxylic acid groups are esterified with methanol
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-Butenedioic acid, 2-fluoro-, dimethyl ester, (Z)- is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology: In biological research, this compound can be used to study the effects of fluorinated compounds on biological systems. Its interactions with enzymes and other biomolecules are of particular interest.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of fluorinated drugs. Fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceutical compounds.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butenedioic acid, 2-fluoro-, dimethyl ester, (Z)- typically involves the esterification of 2-fluoromaleic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Wirkmechanismus
The mechanism of action of 2-Butenedioic acid, 2-fluoro-, dimethyl ester, (Z)- involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can form strong hydrogen bonds and interact with active sites of enzymes, affecting their activity. The ester groups can undergo hydrolysis, releasing the active acid form, which can further interact with biological targets.
Vergleich Mit ähnlichen Verbindungen
Dimethyl maleate: Similar structure but without the fluorine atom.
Dimethyl fumarate: The trans isomer of dimethyl maleate.
2-Butenedioic acid, dimethyl ester, (Z)-: The non-fluorinated version of the compound.
Uniqueness: The presence of the fluorine atom in 2-Butenedioic acid, 2-fluoro-, dimethyl ester, (Z)- imparts unique chemical and biological properties. Fluorine atoms can enhance the stability, reactivity, and bioavailability of compounds, making this compound particularly valuable in research and industrial applications.
Eigenschaften
IUPAC Name |
dimethyl (Z)-2-fluorobut-2-enedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FO4/c1-10-5(8)3-4(7)6(9)11-2/h3H,1-2H3/b4-3- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZQHBYBCVBOUSV-ARJAWSKDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C(C(=O)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C(/C(=O)OC)\F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18414-17-0 | |
| Record name | 1,4-dimethyl (2Z)-2-fluorobut-2-enedioate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 1-{[4-(acetyloxy)phenyl]methyl}-1H-1,2,4-triazole-3-carboxylate](/img/structure/B1653360.png)
![2-{1-[(5-Fluoropyridin-3-yl)methyl]pyrrolidin-2-yl}-1-phenylethan-1-one](/img/structure/B1653361.png)

![1-Azaspiro[5.6]dodecane](/img/structure/B1653363.png)
![N-Methyl-3-phenylbicyclo[1.1.1]pentan-1-amine](/img/structure/B1653364.png)

![7,11-Diphenyl-3-thioxo-2,4-diazaspiro[5.5]undecane-1,5,9-trione](/img/structure/B1653367.png)

![7-Fluoro-1,3-dimethylpyrimido[4,5-b]quinoline-2,4-dione](/img/structure/B1653370.png)


![[(2S,4S)-4-fluoro-1-(thiophen-2-ylmethyl)pyrrolidin-2-yl]methanamine](/img/structure/B1653378.png)
![tert-Butyl (2S,3R)-3-amino-6-oxo-[2,4'-bipiperidine]-1'-carboxylate](/img/structure/B1653379.png)

